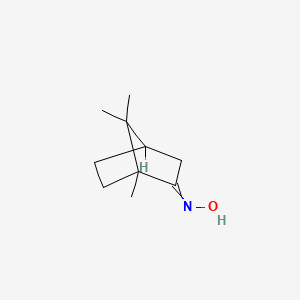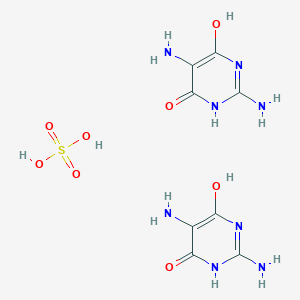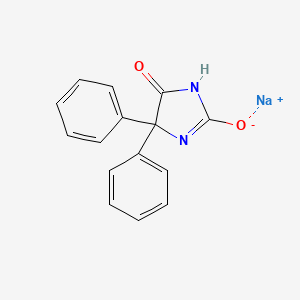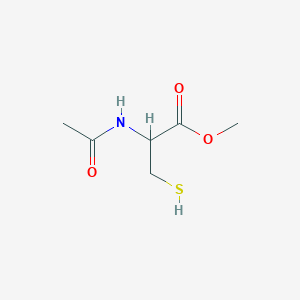![molecular formula C10H8Cl2N2S B8808941 2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE CAS No. 40277-35-8](/img/structure/B8808941.png)
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE is a heterocyclic organic compound with the molecular formula C10H8Cl2N2S. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by cyclization under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro- 1benzothieno[2,3-d]pyrimidine
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
- 5,6,7,8-Tetrahydro- 1benzothieno[2,3-d]pyrimidine-4(3H)-thione
Uniqueness
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
40277-35-8 |
|---|---|
Formule moléculaire |
C10H8Cl2N2S |
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
2,4-dichloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H8Cl2N2S/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H2 |
Clé InChI |
CPWQCJFDDILDOU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B8808874.png)
![3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8808880.png)





![5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8808945.png)
![Octahydropyrrolo[3,2-b]pyrrole](/img/structure/B8808959.png)



